Chemical Structure, Properties, and Synthetic Methodologies of 7-Methoxy-3,3-dimethylindoline
Chemical Structure, Properties, and Synthetic Methodologies of 7-Methoxy-3,3-dimethylindoline
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the precise engineering of bicyclic scaffolds is critical for achieving high target affinity and desirable pharmacokinetic profiles. 7-Methoxy-3,3-dimethylindoline (CAS: 1260651-39-5)[1] is a specialized indoline derivative that has emerged as a highly valuable intermediate, most notably in the development of novel antiplatelet agents targeting the P2Y1 receptor[2].
As an Application Scientist, I have structured this whitepaper to move beyond basic physical properties. We will deconstruct the structural causality of this molecule—analyzing why its specific functional groups are chosen—and provide a self-validating, step-by-step synthetic protocol grounded in authoritative literature.
Physicochemical Profiling
To establish a baseline for synthesis and characterization, the quantitative data and structural parameters of 7-Methoxy-3,3-dimethylindoline are summarized below[1][3].
| Parameter | Specification |
| Chemical Name | 7-Methoxy-3,3-dimethylindoline |
| CAS Registry Number | 1260651-39-5 |
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| MDL Number | MFCD11847211 |
| Core Scaffold | 2,3-dihydro-1H-indole (Indoline) |
| Key Structural Features | C7-Methoxy ether, C3-gem-dimethyl |
| Primary Application | Precursor for |
Structural Causality in Pharmacophore Design
The utility of 7-Methoxy-3,3-dimethylindoline in drug discovery is not accidental; every functional group serves a distinct mechanistic purpose in both chemical reactivity and biological target engagement[2][4].
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The 3,3-Dimethyl Group (Conformational Locking): The gem-dimethyl substitution at the C3 position serves two critical functions. Chemically, it prevents the aromatization of the indoline core into an indole, permanently locking the molecule in an sp3 -hybridized, non-planar state. Biologically, via the Thorpe-Ingold effect, it restricts the conformational flexibility of the five-membered ring. This forces any subsequent substituents attached to the nitrogen (N1) to project into a highly specific vector, optimizing the binding trajectory into the hydrophobic pockets of the P2Y1 receptor.
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The 7-Methoxy Group (Electronic & Steric Modulation): Positioned ortho to the indoline nitrogen, the 7-methoxy group provides critical steric hindrance that dictates the rotational freedom of N-linked moieties (such as urea linkages in P2Y1 antagonists). Furthermore, the +M (mesomeric) effect of the oxygen atom donates electron density into the aromatic ring, modulating the basicity and nucleophilicity of the N1 amine. This push-pull dynamic is essential for achieving chemoselectivity during subsequent cross-coupling or acylation reactions.
Pathway Visualization: The Role of Indoline Derivatives in P2Y1 Inhibition
To understand the end-goal of synthesizing this intermediate, we must visualize the biological cascade it is designed to interrupt. The diagram below illustrates the P2Y1 G-protein coupled receptor (GPCR) signaling pathway, which drives platelet aggregation, and highlights where antagonists derived from 7-Methoxy-3,3-dimethylindoline exert their inhibitory effect[2][4].
Fig 1: P2Y1 receptor signaling and inhibitory mechanism of indoline-based antagonists.
Synthetic Methodology & Mechanistic Rationale
The synthesis of 7-Methoxy-3,3-dimethylindoline relies on a modified Fischer Indole Synthesis followed by a chemoselective reduction[2][4].
Mechanistic Causality: The reaction begins with the condensation of (2-methoxyphenyl)hydrazine and isobutyraldehyde. Isobutyraldehyde is chosen specifically because its branched α -carbon ensures the formation of a 3H-indole (indolenine) intermediate rather than a fully aromatic indole. The strong acid catalyst (H₂SO₄) protonates the hydrazone, driving the critical [3,3]-sigmatropic rearrangement. Because the C3 position lacks a proton (due to the gem-dimethyl group), rearomatization to an indole is blocked. Finally, a mild hydride source (NaBH₄) is utilized to chemoselectively reduce the C=N double bond of the indolenine without cleaving the sensitive methoxy ether, yielding the final indoline.
Self-Validating Experimental Protocol
The following protocol is engineered to be self-validating, ensuring that researchers can verify the success of each step before proceeding[2][4].
Stage 1: Hydrazone Formation and [3,3]-Sigmatropic Rearrangement
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Initiation: Suspend (2-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol (0.2 M) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the intermediate hydrazone back to the starting materials.
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Condensation: Add isobutyraldehyde (1.05 eq) dropwise at room temperature. Stir for 30 minutes. Validation Check: Extract a 10 µL aliquot and analyze via LC-MS. The disappearance of the hydrazine mass and the appearance of the hydrazone intermediate [M+H]+ confirms successful condensation.
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Cyclization: Cool the reaction vessel to 0∘C using an ice bath. Slowly add concentrated H2SO4 (5.0 eq) dropwise over 30 minutes. Causality: The highly exothermic sigmatropic rearrangement must be thermally controlled to prevent polymerization of the aldehyde and degradation of the methoxy group.
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Maturation: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 2 hours.
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Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash vigorously with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Causality: Complete neutralization of the sulfuric acid is mandatory. Any residual acid during concentration will catalyze the degradation of the newly formed 3H-indole core. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
Stage 2: Chemoselective Reduction
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Preparation: Dissolve the crude 7-methoxy-3,3-dimethyl-3H-indole intermediate in methanol (0.2 M) and cool to 0∘C .
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Reduction: Add Sodium Borohydride ( NaBH4 , 2.0 eq) portionwise over 15 minutes. Causality: NaBH4 is selected over stronger reducing agents (like LiAlH4 ) to ensure chemoselectivity—reducing only the imine bond while leaving the aromatic ring and methoxy ether intact.
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Validation Check: Stir for 1 hour at room temperature. Perform TLC (Hexanes/EtOAc 3:1). The complete consumption of the highly UV-active indolenine spot and the appearance of a lower-Rf indoline spot validates the reduction.
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Isolation: Quench the reaction with distilled water. Extract with Dichloromethane (DCM), dry over Na2SO4 , and concentrate. Purify the residue via silica gel flash chromatography to yield pure 7-Methoxy-3,3-dimethylindoline.
Analytical Validation Standards
To confirm the structural integrity and purity of the synthesized 7-Methoxy-3,3-dimethylindoline, the following analytical parameters must be met:
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LC-MS (ESI): The mass spectrum must show a dominant [M+H]+ peak at m/z 178.1 .
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1 H NMR (400 MHz, CDCl 3 ):
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δ 1.30 ppm (s, 6H): Confirms the presence of the gem-dimethyl group at C3.
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δ 3.20 ppm (s, 2H): Confirms the methylene protons at C2, validating the reduction of the indolenine.
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δ 3.85 ppm (s, 3H): Confirms the intact 7-methoxy group.
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δ 6.60 - 6.80 ppm (m, 3H): The ABC spin system confirms the 1,2,3-trisubstituted aromatic ring pattern.
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References
Below is the consolidated list of authoritative sources supporting the mechanistic claims, property data, and synthetic protocols detailed in this guide.
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Title: Discovery of 4-Aryl-7-Hydroxyindoline-Based P2Y1 Antagonists as Novel Antiplatelet Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: US9540323B2 - 7-hydroxy-indolinyl antagonists of P2Y1 receptor Source: Google Patents URL
